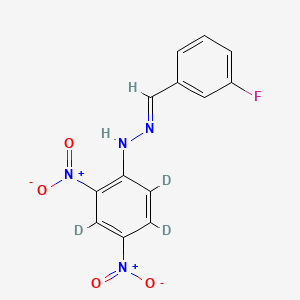
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for more precise tracking and analysis in various experimental setups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 typically involves the reaction of 3-Fluorobenzaldehyde with 2,4-dinitrophenylhydrazine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
- Dissolving 3-Fluorobenzaldehyde in a suitable solvent such as ethanol.
- Adding 2,4-dinitrophenylhydrazine to the solution.
- Introducing a deuterium source, such as deuterated water (D2O), to the reaction mixture.
- Allowing the reaction to proceed at a controlled temperature, typically around room temperature, for several hours.
- Isolating the product through filtration and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-Fluorobenzoic acid derivatives.
Reduction: Formation of 3-Fluorobenzylamine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of specialty chemicals and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking of the compound in biological systems. The hydrazone group can form stable complexes with various biomolecules, facilitating the study of their interactions and functions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone: The non-deuterated version of the compound.
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3: Another deuterium-labeled variant with different deuterium positions.
Uniqueness
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more accurate tracking in experimental setups. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C13H9FN4O4 |
|---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
2,3,5-trideuterio-N-[(E)-(3-fluorophenyl)methylideneamino]-4,6-dinitroaniline |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i4D,5D,7D |
InChI Key |
ZLGVXEXMJMVYRK-ATNRRJCYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C2=CC(=CC=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















